![molecular formula C20H18BrN3O2 B5137670 N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as BRD0705, is a novel chemical compound that has gained attention in recent years due to its potential use in scientific research.
Mechanism of Action
N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide binds to the acetyl-lysine recognition site of bromodomains, preventing the interaction between bromodomains and acetylated histones. This leads to a decrease in the recruitment of transcriptional machinery to specific genes, resulting in a decrease in gene expression.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to selectively inhibit the activity of bromodomains associated with specific genes, leading to changes in gene expression. This has potential implications for a wide range of biological processes, including cell differentiation, development, and disease.
Advantages and Limitations for Lab Experiments
The selective inhibition of bromodomains by N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide makes it a valuable tool compound for studying the role of specific bromodomains in biological processes. However, the limitations of N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide include its relatively low potency and selectivity compared to other bromodomain inhibitors.
Future Directions
Future research on N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide could include the development of more potent and selective bromodomain inhibitors based on the structure of N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. Additionally, research could focus on the use of N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide in the treatment of diseases associated with dysregulated gene expression, such as cancer and neurological disorders. Finally, the role of specific bromodomains in biological processes could be further explored using N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide as a tool compound.
Synthesis Methods
N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-bromobenzaldehyde with 2,5-dimethylphenylhydrazine to form 3-(2,5-dimethylphenyl)-1-(3-bromophenyl)hydrazine. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide.
Scientific Research Applications
N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been identified as a potential tool compound for research in the field of epigenetics. Epigenetics refers to the study of changes in gene expression that occur without alterations to the underlying DNA sequence. N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to selectively inhibit the activity of a specific class of epigenetic enzymes known as bromodomains, which play a key role in regulating gene expression.
properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-13-6-7-14(2)17(10-13)18-8-9-20(26)24(23-18)12-19(25)22-16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITGYOJWYSBUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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